molecular formula C23H25N3O2 B2427145 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251710-51-6

2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2427145
CAS RN: 1251710-51-6
M. Wt: 375.472
InChI Key: JGAKUCYNDBOMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[b][1,6]naphthyridine . It’s a nitrogen-containing heterocyclic analog of naphthalene .


Synthesis Analysis

The synthesis of this compound involves the preparation of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines as starting materials . Novel derivatives of the tricyclic scaffold, including 1-phenylethynyl, 1-indol-3-yl, and azocino[4,5-b]quinoline derivatives, were synthesized .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzo[b][1,6]naphthyridine scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Stevens rearrangement or further attack on the triple bond of the phenylethynyl fragment .

Scientific Research Applications

Fluorescent DNA-Binding Compounds

One application involves the synthesis of dibenzo[b,h][1,6]naphthyridines, compounds related to the one , for use as fluorescent DNA-binding agents. These compounds have been synthesized through reactions involving 2-acetylaminobenzaldehyde and have shown significant fluorescence changes upon intercalation into double-stranded DNA, indicating their potential for use in biochemical assays and research requiring DNA visualization (Okuma et al., 2014).

Antimicrobial Activity

Research into derivatives structurally similar to the compound has identified potential antimicrobial applications. For instance, the study of pyrano quinoline derivatives and their transformation into various compounds has revealed significant antimicrobial properties, suggesting these structures could serve as bases for developing new antimicrobial agents (Watpade & Toche, 2017).

Antibacterial Agents

Derivatives of naphthyridine have been synthesized and evaluated for their antibacterial activity, revealing significant potential as antibacterial agents. This research demonstrates the versatility of naphthyridine structures in contributing to the development of new antibacterial drugs (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Catalysis and Synthesis

Naphthyridine compounds have also been utilized in the synthesis of complex organic molecules, such as in the preparation of pincer-functionalized benzo[h]quinoline ruthenium catalysts. These catalysts have applications in organic synthesis, including ketone reduction, demonstrating the role of naphthyridine derivatives in catalysis and synthetic chemistry (Facchetti et al., 2016).

Interaction with DNA

Another area of application is in the study of molecular interactions with DNA, where compounds like thieno[2,3-b]benzo[1,8]naphthyridine-2-carboxylic acids have been synthesized and their interactions with DNA investigated. These studies are crucial for understanding the molecular basis of drug-DNA interactions, which is essential for the design of drug molecules and the exploration of their mechanisms of action (Naik et al., 2006).

properties

IUPAC Name

2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-15-3-6-17(7-4-15)12-24-22(27)14-26-10-9-21-19(13-26)23(28)18-11-16(2)5-8-20(18)25-21/h3-8,11H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAKUCYNDBOMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.